molecular formula C8H17NO2 B3048966 4-(Dimethoxymethyl)piperidine CAS No. 188646-83-5

4-(Dimethoxymethyl)piperidine

Cat. No.: B3048966
CAS No.: 188646-83-5
M. Wt: 159.23 g/mol
InChI Key: XYPNDIREOHZKFS-UHFFFAOYSA-N
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Description

4-(Dimethoxymethyl)piperidine is a piperidine derivative with the molecular formula C8H17NO2. It is characterized by a piperidine ring substituted with a dimethoxymethyl group at the 4-position. This compound is known for its significant reactivity and utility in organic synthesis, particularly as a building block for more complex molecules .

Mechanism of Action

Target of Action

It’s mentioned that argireline, a peptide, significantly inhibits neurotransmitter release

Mode of Action

Based on its potential similarity to argireline, it might interact with its targets by inhibiting neurotransmitter release . This could result in changes in neuronal signaling, but more research is needed to confirm this.

Biochemical Pathways

If it acts similarly to argireline by inhibiting neurotransmitter release , it could potentially affect neuronal signaling pathways. The downstream effects of this could include changes in muscle contraction, pain perception, mood, and other processes regulated by neurotransmitters.

Result of Action

If it acts similarly to Argireline by inhibiting neurotransmitter release , this could result in changes in neuronal signaling and potentially affect processes such as muscle contraction, pain perception, and mood.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethoxymethyl)piperidine typically involves the reaction of 4-piperidone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which is then converted to the dimethoxymethyl derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(Dimethoxymethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Dimethoxymethyl)piperidine has diverse applications in scientific research:

Comparison with Similar Compounds

  • 4-(Methoxymethyl)piperidine
  • 4-(Ethoxymethyl)piperidine
  • 4-(Dimethylaminomethyl)piperidine

Comparison: 4-(Dimethoxymethyl)piperidine is unique due to its dual methoxy groups, which provide enhanced stability and reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective reactivity is required .

Properties

IUPAC Name

4-(dimethoxymethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-10-8(11-2)7-3-5-9-6-4-7/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPNDIREOHZKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1CCNCC1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595539
Record name 4-(Dimethoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188646-83-5
Record name 4-(Dimethoxymethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(dimethoxymethyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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